Product packaging for Tredaptive(Cat. No.:CAS No. 1046050-73-0)

Tredaptive

Número de catálogo: B1245522
Número CAS: 1046050-73-0
Peso molecular: 559.0 g/mol
Clave InChI: ZZRFQBQNZLFESZ-BTQNPOSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization of Nicotinic Acid (Niacin) in Receptor-Mediated Signaling

Nicotinic acid's therapeutic effects and its primary side effect are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). researchgate.netdrugbank.com This receptor is expressed on the surface of various cell types, including adipocytes, immune cells like macrophages and Langerhans cells, and even in pancreatic β-cells. researchgate.netnih.gov

The signaling cascade initiated by nicotinic acid binding to GPR109A is cell-type dependent. researchgate.net

In Adipocytes: Activation of GPR109A leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. biorxiv.org This cascade ultimately decreases the activity of hormone-sensitive lipase (B570770), resulting in reduced hydrolysis of triglycerides and a subsequent decrease in the release of free fatty acids into the bloodstream. biorxiv.org

In Immune Cells (Langerhans cells and Macrophages): The binding of niacin to GPR109A in these cells triggers a different pathway. researchgate.net It leads to the release of arachidonic acid and the subsequent synthesis of prostaglandins (B1171923), most notably prostaglandin (B15479496) D2 (PGD2). wikipedia.orgfrontiersin.org This PGD2 release is the primary cause of the vasodilation that manifests as cutaneous flushing. wikipedia.org In macrophages, GPR109A activation has also been shown to upregulate cholesterol transporters, suggesting a role in reverse cholesterol transport. researchgate.net

In Pancreatic β-cells: Studies have shown that GPR109A activation can have anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway. nih.gov

The diverse signaling outcomes of GPR109A activation in different tissues highlight the complexity of nicotinic acid's pharmacological profile.

Introduction to Laropiprant (B1674511) as a Prostanoid Receptor Modulator

Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). nih.govapexbt.com Its primary pharmacological action is to block the effects of PGD2, a key mediator of the flushing response caused by nicotinic acid. wikipedia.org By competitively binding to the DP1 receptor, laropiprant prevents PGD2 from inducing vasodilation and increasing blood flow, particularly in the skin. nih.gov

Preclinical studies demonstrated the high affinity and selectivity of laropiprant for the DP1 receptor.

ReceptorKi (nM)
DP10.57
DP2750
TP≥ 2.95
EP1≥ 2.95
EP2≥ 2.95
EP3≥ 2.95
EP4≥ 2.95
FP≥ 2.95
IP≥ 2.95

Data sourced from Tocris Bioscience and APExBIO showing the high selectivity of Laropiprant for the DP1 receptor over other prostanoid receptors. apexbt.comtocris.com

Laropiprant also exhibits a much lower affinity for the thromboxane (B8750289) A2 receptor (TP), which is involved in platelet aggregation. nih.gov However, at therapeutic concentrations, this interaction is not considered clinically significant. europa.eu

Conceptual Framework for Combined Pharmacological Action (Preclinical Focus)

The rationale for combining nicotinic acid with laropiprant in Tredaptive was to uncouple the therapeutic lipid-modifying effects of nicotinic acid from its primary dose-limiting side effect of flushing. nih.govbjcardio.co.uk

The preclinical hypothesis was that by selectively blocking the DP1 receptor with laropiprant, the PGD2-mediated vasodilation responsible for flushing could be significantly reduced without interfering with the GPR109A-mediated effects on lipid metabolism in adipocytes. nih.govnih.gov

Preclinical studies in animal models supported this concept. For instance, in a murine model, laropiprant was shown to suppress the vasodilatory response induced by nicotinic acid. apexbt.com The combination was designed to allow for the use of effective doses of nicotinic acid, thereby maximizing its lipid-lowering potential with improved tolerability. nih.gov The co-administration of extended-release niacin and laropiprant was shown to preserve the lipid-modifying effects of niacin while reducing flushing. researchgate.net

CompoundMechanism of ActionKey Preclinical FindingReference
Nicotinic AcidGPR109A agonistReduces free fatty acid release from adipocytes; induces PGD2 synthesis in skin cells biorxiv.org
LaropiprantSelective DP1 receptor antagonistBlocks PGD2-induced vasodilation apexbt.com
Nicotinic Acid + LaropiprantCombined GPR109A agonism and DP1 antagonismMaintains lipid-lowering effects while reducing flushing behavior in animal models researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24ClFN2O6S B1245522 Tredaptive CAS No. 1046050-73-0

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

1046050-73-0

Fórmula molecular

C27H24ClFN2O6S

Peso molecular

559.0 g/mol

Nombre IUPAC

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1

Clave InChI

ZZRFQBQNZLFESZ-BTQNPOSSSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

SMILES isomérico

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

SMILES canónico

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Otros números CAS

1046050-73-0

Origen del producto

United States

Nicotinic Acid Component: Molecular Targets and Intracellular Signaling

G Protein-Coupled Receptor 109A (GPR109A/HM74A/PUMA-G) as a Primary Molecular Target

The primary molecular target responsible for the pharmacological effects of nicotinic acid is the G protein-coupled receptor 109A, also known as hydroxycarboxylic acid receptor 2 (HCAR2), HM74A in humans, and PUMA-G in mice. hmdb.cajci.orgbiorxiv.org This receptor is a high-affinity receptor for nicotinic acid and mediates several of its key effects, including decreased lipolysis and increased adiponectin secretion. hmdb.camybiosource.com

Receptor Identification and Characterization in Preclinical Models

GPR109A was identified as a receptor for nicotinic acid through various studies, including those utilizing preclinical models. jci.orgnih.gov Research in mice, for instance, demonstrated that the nicotinic acid-induced antilipolytic effect was absent in mice lacking the PUMA-G receptor, the murine homolog of human GPR109A. jci.org This provided strong evidence for GPR109A's role in mediating nicotinic acid's effects on lipid metabolism in adipocytes. The receptor is expressed in various tissues, including adipose tissue, immune cells (such as macrophages, neutrophils, and Langerhans cells), and the gastrointestinal tract. abcam.comresearchgate.netmdpi.com Its expression has also been observed in normal mammary tissue and hepatocytes in preclinical models. nih.govaacrjournals.org

Ligand Binding and Activation Dynamics of GPR109A

Nicotinic acid acts as a high-affinity ligand for GPR109A. hmdb.cajci.orgmybiosource.com The binding of nicotinic acid to GPR109A leads to receptor activation. Studies investigating the structural determinants of ligand binding have identified specific amino acid residues within the receptor that are critical for this interaction. These include residues such as Asn86 and Trp91 in transmembrane helix (TMH) 2 and extracellular loop (ECL) 1, Arg111 in TMH3, Ser178 in ECL2, and Phe276 and Tyr284 in TMH7. nih.govresearchgate.net Arg111 in TMH3 is particularly important, serving as a basic anchor point for the carboxylate group of nicotinic acid and other ligands. nih.govresearchgate.netfu-berlin.de The heterocyclic ring of nicotinic acid is embedded within a pocket formed by residues including Trp91, Phe276, and Tyr284, and an hydrogen bond interaction with Ser178 in ECL2 is also involved in binding. nih.govresearchgate.net The presence of a carboxylic group in ligands is necessary for GPR109A activation, as demonstrated by the inability of nicotinamide (B372718), which lacks this group, to activate the receptor. fu-berlin.de

G-Protein Coupling and Downstream Signal Transduction Pathways

GPR109A is a Gi/Go protein-coupled receptor. hmdb.caabcam.comfishersci.co.ukresearchgate.netnih.gov Upon activation by nicotinic acid, the receptor couples to Gi-type G-proteins, initiating a cascade of intracellular signaling events. hmdb.cajci.orgabcam.comfishersci.co.uknih.gov

The primary downstream effect of GPR109A activation through its coupling to Gi proteins is the inhibition of adenylyl cyclase activity. hmdb.caabcam.comfishersci.co.ukresearchgate.netnih.gov This inhibition is a key mechanism by which nicotinic acid exerts its effects, particularly the antilipolytic effect in adipocytes. hmdb.cajci.orgmybiosource.com Pertussis toxin, which inactivates Gi proteins, has been shown to block the effects of GPR109A activation, confirming the involvement of this G-protein subfamily. aacrjournals.orgnih.gov

The inhibition of adenylyl cyclase by activated Gi proteins leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). hmdb.caabcam.comfishersci.co.ukresearchgate.netnih.govaginganddisease.org This reduction in cAMP is a central event in the signaling pathway downstream of GPR109A activation. In adipocytes, lower cAMP levels lead to decreased activity of hormone-sensitive lipase (B570770), resulting in reduced hydrolysis of triglycerides and diminished release of free fatty acids. hmdb.cajci.orgmybiosource.com While GPR109A activation typically reduces cAMP in adipocytes and other cell types, some studies suggest that in certain cellular contexts, such as macrophages, GPR109A signaling via Gβγ subunits might paradoxically augment intracellular cAMP levels. researchgate.net

Cyclic AMP is a key regulator of Protein Kinase A (PKA). Therefore, the reduction in cAMP levels following GPR109A activation leads to decreased activity of cAMP-dependent Protein Kinase A. abcam.comaginganddisease.orgresearchgate.net Reduced PKA activity can affect the phosphorylation of various target proteins, influencing diverse cellular processes. mybiosource.comabcam.com For example, decreased PKA activity contributes to the inhibition of lipolysis in adipocytes. nih.gov Studies have also linked GPR109A activation and the subsequent reduction in PKA phosphorylation to effects on AMPK signaling and the regulation of lipid metabolism in the liver. aginganddisease.orgresearchgate.net Furthermore, the GPR109A/PKA pathway has been implicated in promoting skeletal muscle hypertrophy and mitochondrial metabolism in some studies. nih.govresearchgate.net

Phosphorylation Events (e.g., Hormone-Sensitive Lipase, Perilipin)

A significant consequence of decreased intracellular cAMP levels due to GPR109A activation by nicotinic acid is the reduction in protein kinase A (PKA) activity annualreviews.orgnih.gov. PKA plays a critical role in regulating lipolysis, the breakdown of triglycerides in adipocytes annualreviews.org. This regulation occurs, in part, through the phosphorylation of key proteins involved in this process, such as hormone-sensitive lipase (HSL) and perilipin annualreviews.orgresearchgate.netplos.org.

Hormone-sensitive lipase (HSL) is a major enzyme responsible for the hydrolysis of triglycerides into fatty acids and glycerol (B35011) annualreviews.org. PKA-mediated phosphorylation of HSL increases its activity annualreviews.orgresearchgate.net. Perilipin is a protein that coats lipid droplets in adipocytes and regulates the access of lipases, including HSL and adipose triglyceride lipase (ATGL), to the stored triglycerides annualreviews.orgnih.govplos.org. Phosphorylation of perilipin by PKA is thought to facilitate the interaction of activated HSL and ATGL with the lipid droplets, thereby promoting lipolysis annualreviews.orgresearchgate.netplos.org.

Since nicotinic acid activation of GPR109A leads to decreased cAMP and reduced PKA activity, it results in decreased phosphorylation of HSL and perilipin annualreviews.orgnih.gov. This reduced phosphorylation contributes to the antilipolytic effect of nicotinic acid, leading to a decrease in the release of free fatty acids into the circulation annualreviews.org.

ProteinPhosphorylation Status (upon Nicotinic Acid Treatment)Effect on LipolysisReference
Hormone-Sensitive Lipase (HSL)DecreasedDecreased annualreviews.orgnih.gov
PerilipinDecreasedDecreased annualreviews.orgnih.gov
Influence on mTORC1 Signaling Pathway in Specific Cell Types

Research indicates that nicotinic acid can influence the mTORC1 signaling pathway in specific cell types. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, energy status, and growth factors nih.govsnmjournals.org.

Studies in mouse mammary epithelial cells (mMECs) and porcine mammary epithelial cells (PMECs) have shown that nicotinic acid, acting as a GPR109A agonist, can activate the mTORC1 signaling pathway researchgate.netbiorxiv.org. This activation appears to be mediated through the Gi protein-coupled receptor, involving the Gαi and Gβγ subunits downstream of GPR109A researchgate.net. Activation of mTORC1 by nicotinic acid in these cells has been linked to increased phosphorylation of downstream targets like 4EBP1, which promotes protein synthesis and cell proliferation biorxiv.orgspandidos-publications.com. The AKT/mTOR and ERK1/2 pathways have been implicated in this process biorxiv.orgspandidos-publications.com.

While the influence on mTORC1 has been observed in specific cell types like mammary epithelial cells, the broader implications of nicotinic acid's interaction with this pathway in other contexts are areas of ongoing research.

Interaction with the Arachidonic Acid Cascade

Nicotinic acid's interaction with the arachidonic acid cascade is a well-documented mechanism, particularly in the context of its effects on vasodilation, such as the flushing response nih.govscienceopen.comresearchgate.net. This interaction is primarily mediated through the activation of GPR109A in specific cell types, leading to the liberation of arachidonic acid and the subsequent synthesis of prostaglandins (B1171923) nih.govscienceopen.comresearchgate.netcohlife.orgresearchgate.net.

Phospholipase A2 (PLA2) Activation

Activation of GPR109A by nicotinic acid in certain cells, notably Langerhans cells, triggers an increase in intracellular calcium concentration nih.govnih.govcohlife.orgdovepress.com. This rise in intracellular calcium is a critical event that leads to the activation of phospholipase A2 (PLA2) nih.govnih.govcohlife.orgcohlife.orgdovepress.comnih.govtandfonline.com. PLA2 enzymes are responsible for the hydrolysis of membrane phospholipids (B1166683), releasing arachidonic acid from cellular lipid stores nih.govscienceopen.comcohlife.orgdovepress.comnih.govtandfonline.comresearchgate.netocl-journal.orgmdpi.com. Cytosolic phospholipase A2 (cPLA2) is highlighted as a key enzyme in this process tandfonline.commdpi.com.

Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin E2 (PGE2) Synthesis in Specific Cell Types (e.g., Langerhans cells)

Once arachidonic acid is liberated by PLA2, it serves as a precursor for the synthesis of various eicosanoids, including prostaglandins nih.govscienceopen.comresearchgate.netresearchgate.netdovepress.comocl-journal.org. In specific cell types, such as dermal Langerhans cells, the arachidonic acid is further metabolized by cyclooxygenase (COX) enzymes and specific prostaglandin synthases to produce vasodilatory prostanoids, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) nih.govnih.govscienceopen.comresearchgate.netcohlife.orgcohlife.orgdovepress.comtandfonline.comresearchgate.netjci.org.

Langerhans cells have been identified as essential mediators of nicotinic acid-induced flushing, responding to nicotinic acid with an increase in intracellular calcium and expressing the necessary prostanoid synthases for PGD2 and PGE2 formation nih.govcohlife.orgcohlife.org. While both PGD2 and PGE2 are produced, studies suggest that PGD2 might be the main prostanoid product in epidermal Langerhans cells, although they can also synthesize PGE2 cohlife.orgcohlife.orgdovepress.com. These prostaglandins are then released and act on receptors in nearby capillaries, leading to vasodilation nih.govscienceopen.comresearchgate.netcohlife.orgcohlife.orgresearchgate.net.

Cell TypeProstaglandins Synthesized (upon Nicotinic Acid Treatment)Reference
Langerhans cellsProstaglandin D2 (PGD2), Prostaglandin E2 (PGE2) nih.govnih.govscienceopen.comcohlife.orgcohlife.orgdovepress.com
MacrophagesProstaglandin D2 (PGD2), Prostaglandin E2 (PGE2) dovepress.com
Role of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are crucial in the conversion of arachidonic acid to prostaglandins nih.govscienceopen.comresearchgate.netresearchgate.netresearchgate.netwikipedia.org. The arachidonic acid released by PLA2 is metabolized by COX to form prostaglandin H2 (PGH2), an unstable intermediate nih.govscienceopen.comresearchgate.netwikipedia.org. PGH2 is then converted into various prostaglandins, including PGD2 and PGE2, by specific prostaglandin synthases nih.govscienceopen.comresearchgate.netwikipedia.org.

Both COX-1 and COX-2 isoforms can be involved in this process nih.govscienceopen.comresearchgate.netresearchgate.net. Studies have shown that inhibition of COX enzymes, for instance, by NSAIDs like aspirin, can prevent the synthesis of prostaglandins and reduce the flushing response associated with nicotinic acid nih.govscienceopen.comresearchgate.net. This highlights the essential role of COX enzymes in the nicotinic acid-induced arachidonic acid cascade and subsequent prostaglandin production.

GPR109A-Mediated Biochemical and Cellular Effects (Preclinical Models)

Preclinical models have been instrumental in elucidating the GPR109A-mediated biochemical and cellular effects of nicotinic acid beyond its well-known lipid-modifying actions. Studies in mice, particularly those with genetic modifications related to GPR109A, have provided valuable insights.

Activation of GPR109A by nicotinic acid in adipocytes in preclinical models induces a Gi-mediated inhibition of adenylyl cyclase, leading to decreased cAMP and reduced lipolysis annualreviews.orgnih.gov. This is a primary mechanism for its effects on free fatty acid levels annualreviews.org.

In addition to adipocytes, GPR109A is expressed in immune cells, and its activation by nicotinic acid in these cells mediates anti-inflammatory effects nih.govplos.org. Studies in human macrophages have shown that nicotinic acid can suppress the expression of inflammatory cytokines like MCP-1 and TNFα via GPR109A-dependent mechanisms nih.govplos.org.

Preclinical studies using GPR109A-deficient mice have further demonstrated the receptor's role in various effects of nicotinic acid. For example, the reduction in body weight and fat mass observed with nicotinic acid supplementation in wild-type mice on a high-fat diet was absent in GPR109A-deficient mice biorxiv.org. This suggests a GPR109A-dependent effect on energy homeostasis, potentially involving the regulation of hepatic lipogenesis, brown adipose tissue thermogenesis, and intestinal fat absorption biorxiv.org.

Furthermore, preclinical models have shown a role for GPR109A in the colon, where it is activated by both nicotinic acid and butyrate, a bacterial fermentation product nih.govaacrjournals.org. Activation of GPR109A in colonic cells has been linked to anti-inflammatory properties and potential tumor-suppressive effects aacrjournals.orgnih.govaacrjournals.org. Studies in mice models of colon carcinogenesis have indicated that Gpr109a signaling promotes anti-inflammatory properties in colonic macrophages and dendritic cells and is essential for butyrate-mediated induction of IL-18 nih.gov. Nicotinic acid, as a pharmacological Gpr109a agonist, has been shown to suppress colitis and colon cancer in a Gpr109a-dependent manner in mice nih.gov.

These preclinical findings highlight the diverse GPR109A-mediated effects of nicotinic acid across different tissues and cell types, influencing metabolic, inflammatory, and potentially anti-tumorigenic pathways.

Regulation of Adipose Tissue Lipolysis and Free Fatty Acid (FFA) Release

Nicotinic acid is known to inhibit lipolysis in adipose tissue, leading to a decrease in the release of free fatty acids (FFAs) into the circulation. This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2 or HM74A), which is highly expressed in adipocytes annualreviews.orgwjgnet.comwikipedia.orgresearchgate.netnih.gov. Activation of GPR109A by nicotinic acid triggers a Gi-mediated inhibition of adenylyl cyclase (AC) activity annualreviews.orgwjgnet.com. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels annualreviews.orgwjgnet.com.

cAMP is a crucial intracellular mediator of prolipolytic stimuli, such as those acting through β-adrenoceptors annualreviews.org. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) annualreviews.org. PKA typically increases lipolysis by phosphorylating key proteins like perilipin and hormone-sensitive lipase (HSL) annualreviews.org. Phosphorylation of perilipin allows lipases such as HSL and adipose triacylglycerol lipase (ATGL) to access the triglycerides stored in lipid droplets, leading to their hydrolysis into FFAs and glycerol annualreviews.org. Therefore, the antilipolytic effect of nicotinic acid is mediated by the GPR109A-Gi-adenylyl cyclase-cAMP-PKA signaling cascade, ultimately decreasing lipolysis and FFA release annualreviews.org.

While the GPR109A-mediated pathway is a widely accepted mechanism for the acute antilipolytic effects of nicotinic acid, some data suggest that the contribution of GPR109A activation to the long-term hypolipidemic effects may be debatable wjgnet.com. Additionally, studies in GPR109a-deficient mice indicate that niacin can still decrease plasma triglycerides and VLDL and increase HDL concentrations, suggesting the involvement of GPR109A-independent mechanisms mdpi.com. Long-term niacin treatment can also lead to a normalization of plasma NEFA levels and induce insulin (B600854) resistance, potentially linked to the down-regulation of phosphodiesterase 3B (PDE3B) in adipocytes universiteitleiden.nl.

Hepatic Triglyceride and Very-Low-Density Lipoprotein (VLDL) Synthesis Modulation

The decrease in circulating FFAs resulting from the inhibition of adipose tissue lipolysis by nicotinic acid contributes to a reduced substrate supply for hepatic triglyceride (TG) synthesis annualreviews.orgcambridge.orgscienceopen.com. This reduction in FFA availability leads to decreased production of TG and consequently, lower levels of very-low-density lipoprotein (VLDL) by the liver annualreviews.orgcambridge.orgscienceopen.com.

Beyond the indirect effect via reduced FFA flux, nicotinic acid also directly influences hepatic lipid metabolism. New findings indicate that niacin directly and noncompetitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme involved in the final step of hepatic triglyceride synthesis researchgate.netscienceopen.comnih.govscientificarchives.comnih.govnih.govd-nb.info. Inhibition of DGAT2 by niacin has been shown in human HepG2 cells and in liver tissue from animal models scientificarchives.comnih.gov. This inhibition of TG synthesis results in accelerated intracellular hepatic apolipoprotein B (apoB) degradation and decreased secretion of VLDL particles researchgate.netnih.gov.

Studies have shown that niacin treatment significantly reduced hepatic steatosis and inhibited hepatic mRNA expression and activity of DGAT2 in rats fed a high-fat diet scientificarchives.com. Furthermore, in a clinical trial, DGAT2 variant alleles were associated with a smaller reduction in liver fat content in response to niacin, suggesting the importance of DGAT2 inhibition in this effect scientificarchives.comnih.govnih.gov.

Nicotinic acid also influences other pathways related to hepatic lipid metabolism. A decrease in FFAs can suppress liver expression of apolipoprotein C3 (apoC3) and PPARγ coactivator-1β (PGC-1β), potentially increasing VLDL turnover and reducing its production wjgnet.comwikipedia.org. Reduced hepatic expression of PGC-1β and apoC3 has been observed with both acute and chronic niacin treatment in mice, and knockdown of these genes recapitulated niacin's hypolipidemic effect wjgnet.com.

Effects on High-Density Lipoprotein (HDL) Metabolism and Apolipoprotein A-I (ApoA-I)

Nicotinic acid is well-known for its ability to increase high-density lipoprotein cholesterol (HDL-C) levels annualreviews.orgwjgnet.comwikipedia.orgnih.govplos.orgoup.comresearchgate.net. The mechanisms underlying this effect are multifaceted and not entirely clear annualreviews.orgwjgnet.comscienceopen.comresearchgate.net.

One proposed mechanism is related to the decrease in triglyceride levels in apoB-containing lipoproteins (LDL/VLDL). This decrease may result in reduced exchange of cholesterol esters carried by HDL particles with triglycerides in VLDL and LDL particles, a process mediated by cholesteryl ester transfer protein (CETP) annualreviews.orgwjgnet.com. Reduced CETP activity, potentially due to decreased hepatic CETP gene expression and reduced release of CETP, could lead to an increase in HDL cholesterol plasma concentrations and promote the maturation of HDL into larger particles wjgnet.com.

Nicotinic acid has also been shown to affect apolipoprotein A-I (apoA-I) metabolism, a major protein component of HDL wjgnet.comcambridge.orgnih.govahajournals.orgahajournals.orgnih.gov. While some data on apoA-I metabolism are controversial, niacin has been shown to increase the production rate of apoA-I in liver and intestinal cells wjgnet.com. This effect may involve the activation of mitogen-activated protein (MAP) kinase and PPAR transcription factors pathways, which influence hepatic apoA-I production wjgnet.com. However, other studies in HepG2 cells did not observe changes in apoA-I gene expression or de novo synthesis with niacin treatment ahajournals.orgnih.gov.

A significant mechanism by which niacin increases HDL-C involves decreasing the catabolism of circulating HDL scienceopen.com. Niacin appears to retard the hepatic catabolism of apoA-I, thereby increasing the half-life and concentrations of apoA-I-containing HDL subfractions nih.govahajournals.org. Studies in HepG2 cells indicate that niacin selectively decreases the hepatic removal of HDL apoA-I but not cholesterol esters ahajournals.orgnih.gov. This effect may be mediated by inhibiting the hepatocyte surface expression of beta-chain adenosine triphosphate synthase, which has been suggested as an HDL-apoA-I holoparticle receptor researchgate.netnih.gov.

Furthermore, niacin can stimulate cholesterol efflux from cells, a critical step in HDL biogenesis wjgnet.comwikipedia.orgnih.govresearchgate.netmdpi.com. In hepatocytes (HepG2 cells), niacin increases the transcription and expression of ATP-binding cassette transporter A1 (ABCA1) in a dose-dependent manner nih.govmdpi.com. ABCA1 plays an essential role in the efflux of phospholipids and cholesterol to lipid-poor apoA-I, forming nascent HDL particles nih.govmdpi.com. This effect on ABCA1 appears to be mediated via a DR4 element-dependent transcription pathway involving liver X receptor alpha (LXRα) nih.govmdpi.com. While ABCA1 expression has also been shown to increase in macrophages upon niacin treatment, potentially via a GPR109A-mediated pathway involving prostaglandins and PPARγ, the detailed effects in hepatocytes are crucial as they are major contributors to plasma HDL levels nih.govresearchgate.netmdpi.com.

Impact on Reverse Cholesterol Transport Pathways in Cellular Models

Reverse cholesterol transport (RCT) is a process by which excess cholesterol is removed from peripheral tissues, including macrophages in atherosclerotic plaques, and transported back to the liver for excretion researchgate.net. Nicotinic acid is believed to influence RCT at several steps.

As discussed in the previous section, niacin increases ABCA1 expression in cellular models, such as HepG2 cells and macrophages nih.govresearchgate.netmdpi.com. ABCA1 is crucial for the initial step of RCT, mediating the efflux of cholesterol and phospholipids to lipid-poor apoA-I to form nascent HDL particles nih.govresearchgate.netmdpi.com. Stimulation of ABCA1 by niacin in macrophages can promote cholesterol efflux, thereby potentially contributing to the removal of cholesterol from these cells within atherosclerotic plaques wikipedia.orgresearchgate.net.

Additionally, niacin may promote increased reverse cholesterol transport from macrophages via the ABCG1 cholesterol transporter nih.govoup.comresearchgate.net. ABCG1 facilitates cholesterol efflux to mature HDL particles researchgate.net.

Furthermore, by decreasing the hepatic uptake of HDL holoparticles while maintaining the uptake of cholesterol esters via SR-BI, niacin may prolong the circulation time of HDL particles, allowing them more time to acquire cholesterol from peripheral tissues researchgate.netresearchgate.net. This selective reduction in hepatic removal of HDL apoA-I, but not cholesterol esters, increases the capacity of the retained apoA-I to augment reverse cholesterol transport ahajournals.orgnih.gov.

In cellular models, such as cultured human fibroblasts, conditioned medium obtained from HepG2 cells incubated with niacin significantly increased cholesterol efflux, indicating that niacin treatment enhances the capacity for reverse cholesterol transport ahajournals.orgnih.gov.

Anti-inflammatory and Anti-apoptotic Mechanisms in In Vitro and Animal Models

Beyond its effects on lipid metabolism, nicotinic acid has demonstrated anti-inflammatory and anti-apoptotic properties in various in vitro and animal models scientificarchives.commdpi.complos.orgnih.govnih.govresearchgate.net.

Nicotinic acid can exert anti-inflammatory effects, particularly in immune cells like macrophages nih.govmdpi.complos.orgnih.govresearchgate.net. GPR109A, the niacin receptor, is expressed in immune cells, including macrophages nih.govmdpi.comnih.gov. Activation of GPR109A in macrophages has been linked to anti-inflammatory responses mdpi.com. Niacin treatment has been shown to suppress the expression of pro-inflammatory cytokines in macrophages mdpi.complos.orgnih.govresearchgate.net. For instance, niacin reduced the expression of MCP-1 and IL-1β in adipose tissue of high-fat diet-fed mice plos.org. In RAW264.7 macrophage-like cells, niacin decreased the nuclear translocation of p-NF-κB, a key transcription factor involved in inflammation, and reduced the expression of pro-inflammatory cytokines IL-1β and IL-6 mdpi.com. This effect appears to be mediated via GPR109A mdpi.com. Niacin has also been shown to attenuate HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1β and reduce the expression of the pro-inflammatory M1 macrophage marker CD11c in mice plos.org.

In addition to GPR109A-mediated effects, there is evidence that niacin may exert non-GPR109A-mediated anti-inflammatory and antioxidative effects in endothelial cells in vitro nih.gov. It can inhibit cytokine-induced expression of adhesion molecules and chemokines in response to inflammatory stimuli nih.gov.

Regarding anti-apoptotic mechanisms, nicotinic acid, particularly in the form of nicotinamide (a related form of niacin), has been shown to promote neuronal survival under oxidative stress conditions in experimental models nih.gov. Mechanisms include the prevention of cytochrome c release and caspase activity, inhibition of caspase-mediated degradation of FOXO3a, and maintenance of Akt-dependent phosphorylation of FOXO3a nih.gov. While these studies often focus on nicotinamide, they highlight the potential for niacin compounds to influence apoptotic pathways. Niacin treatment has also been shown to reduce apoptosis in epithelial cells in studies related to inflammatory bowel disease mdpi.com.

In the context of nonalcoholic fatty liver disease (NAFLD), niacin has demonstrated anti-inflammatory effects in the liver, potentially by reducing hepatic macrophage content scientificarchives.com.

Influence on Gene Expression in Liver, Adipose Tissue, Skeletal Muscle, and Macrophages (Preclinical)

Nicotinic acid influences gene expression in various tissues, including liver, adipose tissue, skeletal muscle, and macrophages, as observed in preclinical studies wjgnet.comnih.govplos.orgnih.gov.

In the liver, niacin treatment can modulate the expression of genes involved in lipid metabolism. As mentioned earlier, niacin inhibits the expression and activity of DGAT2, a key enzyme in triglyceride synthesis scientificarchives.comnih.gov. It can also reduce the expression of PGC-1β and apoC3, which are involved in VLDL metabolism wjgnet.com. Niacin has been shown to increase the transcription of ABCA1 gene in hepatocytes nih.gov.

In adipose tissue, niacin influences the expression of genes related to lipolysis and inflammation. Activation of GPR109A in adipocytes leads to a cascade that affects the activity of enzymes involved in lipolysis, although the direct impact on the gene expression of these enzymes (like HSL or ATGL) is less emphasized in the provided snippets compared to the modulation of their activity via phosphorylation state annualreviews.org. However, inflammation can increase GPR109A/HCA2 expression in adipose tissue nih.gov. Niacin treatment attenuated the increase in adipose tissue gene expression of pro-inflammatory markers like MCP-1 and IL-1β in high-fat diet-fed mice plos.org.

In skeletal muscle, long-term niacin administration has been associated with insulin resistance universiteitleiden.nl. Gene expression analysis in adipose tissue (though not explicitly skeletal muscle in this specific finding) from niacin-treated mice indicated down-regulation of genes in the insulin and β-adrenergic pathways, including PDE3B universiteitleiden.nl. Further research is needed to fully elucidate the effects of niacin on gene expression specifically in skeletal muscle.

In macrophages, inflammation stimulates the expression of GPR109A/HCA2 nih.gov. Niacin, acting via GPR109A, can suppress the expression of pro-inflammatory cytokines mdpi.complos.orgnih.govresearchgate.net. It has also been shown to stimulate the expression of ABCA1, ABCG1, and CD36 in macrophages, which are involved in cholesterol efflux nih.govresearchgate.net. Nicotinic acid regulates suppressed macrophage pro-inflammatory gene expression through PGD2 release researchgate.net.

These preclinical findings highlight the complex ways in which niacin modulates gene expression across different metabolic and immune tissues, contributing to its diverse pharmacological effects.

Neuroprotective and Neurometabolic Effects in Experimental Models

Nicotinic acid and its related forms, such as nicotinamide, have shown neuroprotective and neurometabolic effects in experimental models nih.govturkishneurosurgery.org.trgrantome.comnih.gov.

Niacin has been reported to have a neuroprotective role in animal models of neurological conditions such as Parkinson's disease, stroke, and traumatic brain injury mdpi.comturkishneurosurgery.org.tr. While the exact mechanisms are still being investigated, some effects may be mediated through GPR109A, which is present in the brain mdpi.comgrantome.comnih.gov.

In the brain tissue, mechanisms linked to the amelioration observed with niacin treatment in traumatic brain injury models include NAD(P) restoration and oxidative stress suppression, decreased caspase-3 cleavage, and modulation of mitogen-activated protein kinase signaling turkishneurosurgery.org.tr. Nicotinamide treatment has been shown to reduce NADH levels, restore ATP levels, support DNA stability, prevent apoptosis, and improve neuronal function turkishneurosurgery.org.tr. It can prevent apoptosis by inhibiting caspases and cytochrome C release turkishneurosurgery.org.tr.

Niacin treatment has been reported to increase synaptic plasticity and axonal growth in a stroke model turkishneurosurgery.org.tr. In traumatic brain injury models, niacin has decreased behavioral deficits and improved long-term functional recovery turkishneurosurgery.org.tr. Increasing NAD+ levels through niacin treatment may help revert NADH hyperoxidation seen after traumatic brain injury and restore mitochondrial energy metabolism turkishneurosurgery.org.tr.

Niacin receptors (GPR109A and GPR109B) are distributed throughout the brain nih.gov. While their functions in non-adipose tissues are not fully clear, preliminary data suggest that cells in the brain express the niacin receptor, and niacin may stimulate these cells to produce prostaglandins and activate the hypothalamic-pituitary-adrenal (HPA) axis grantome.com. It is hypothesized that plasma β-hydroxybutyrate (β-OHB), a ketone body whose levels can be influenced by niacin, could stimulate niacin receptors in the brain and be responsible for HPA axis activation in certain metabolic states grantome.com.

These experimental findings suggest a potential role for niacin in protecting neuronal health and influencing brain metabolism, although further research is needed to fully understand the underlying mechanisms in the central nervous system.

Effects on Mammary Gland Metabolism in Animal Models

Research in animal models, specifically pubertal mice, has investigated the effects of nicotinic acid on mammary gland development and metabolism. Studies have shown that nicotinic acid can stimulate mammary gland development and promote mammary duct development. nih.govbiorxiv.org This effect is associated with increased expression of cell proliferation markers such as cyclin D1, cyclin D3, and PCNA in the mammary glands of pubertal mice. nih.govbiorxiv.org The mechanism appears to involve the activation of the AKT/mTOR and ERK1/2 signaling pathways. nih.govbiorxiv.orgresearchgate.net Inhibition of these pathways has been shown to block niacin-induced proliferation of mammary epithelial cells. researchgate.net In dairy cattle, supplemental niacin has been explored for its effects on milk production and composition. While responses can vary, some studies suggest a positive impact on milk production, potentially linked to increased levels of NAD and NADP, which are crucial for carbohydrate, protein, and fat metabolism. cabidigitallibrary.org Niacin supplementation has also been reported to influence milk protein percentage and may stimulate mammary casein synthesis in certain dietary conditions in dairy cows. cabidigitallibrary.org Furthermore, research in a mouse model of mastitis indicated that niacin administration reduced inflammatory damage and protected the integrity of the blood-milk barrier in the mammary gland, an effect dependent on GPR109A and involving the AMPK/Nrf2 pathway and autophagy. nih.gov

GPR109A-Independent Mechanisms of Nicotinic Acid Action (Preclinical)

While GPR109A is a primary target, preclinical studies have revealed several mechanisms by which nicotinic acid exerts effects independently of this receptor. wikipedia.orgresearchgate.netoup.com

Role in Nicotinamide Adenine (B156593) Dinucleotide (NAD) and NADP Biosynthesis and Cellular Redox State

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.orgresearchgate.netwikipedia.orgmdpi.comconsensus.apporegonstate.edunih.gov NAD and NADP are essential coenzymes involved in numerous metabolic redox reactions, carrying electrons between molecules and existing in oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms. wikipedia.orgwikipedia.orgnih.govtandfonline.com Nicotinic acid is converted to NAD+ through the Preiss-Handler pathway, a three-step process involving the formation of nicotinic acid mononucleotide. oregonstate.edu NAD+ can then be phosphorylated by NAD+ kinase to form NADP+. wikipedia.orgoregonstate.edu The NAD+/NADH and NADP+/NADPH redox couples are crucial for maintaining cellular redox homeostasis and regulating cellular energy metabolism. nih.govtandfonline.com NAD functions predominantly in catabolic, energy-producing reactions, while NADP is primarily involved in anabolic reactions, such as lipid and nucleic acid synthesis, and in maintaining the reducing environment necessary to counteract oxidative stress. wikipedia.orgoregonstate.edunih.gov

Non-Redox Signaling Pathways (e.g., DNA Repair, Cell Cycle Regulation)

Beyond their role in redox reactions, NAD and NADP, derived from nicotinic acid, are substrates for enzymes involved in non-redox signaling pathways. researchgate.netmdpi.comconsensus.apporegonstate.edutandfonline.comwikipedia.org These pathways regulate various biological functions, including gene expression, cell cycle progression, DNA repair, and cell death. researchgate.netmdpi.comconsensus.appwikipedia.org NAD+ is a substrate for ADP-ribosyltransferases and sirtuins, enzymes that catalyze the transfer of ADP-ribose moieties or remove acetyl groups from proteins, respectively. researchgate.netwikipedia.orgmdpi.comoregonstate.eductpharma.com.tr Poly(ADP-ribose) polymerases (PARPs), a type of ADP-ribosyltransferase, are critical for the cellular response to DNA damage and play important roles in DNA repair and maintaining genomic stability. researchgate.netoregonstate.edunih.gov Niacin status can influence DNA repair and genomic stability, potentially impacting cancer risk. researchgate.netnih.gov NAD and NADP are also required for the synthesis of cyclic ADP-ribose and nicotinic acid adenine dinucleotide phosphate (NAADP), which are mediators of intracellular calcium signaling pathways. oregonstate.edunih.gov

Direct Effects on Specific Enzymes (e.g., DGAT2)

Preclinical studies have indicated that nicotinic acid can directly inhibit the action of certain enzymes, independent of GPR109A activation. researchgate.net One notable example is the direct and noncompetitive inhibition of hepatic diacylglycerol O-acyltransferase 2 (DGAT2). wikipedia.orgnih.govlibretexts.orgnih.govscientificarchives.com DGAT2 is a key enzyme that catalyzes the final committed step in triglyceride synthesis. nih.govnih.govscientificarchives.comdrugbank.com Inhibition of DGAT2 by nicotinic acid can lead to decreased hepatic triglyceride synthesis and very low-density lipoprotein (VLDL) secretion. nih.govscientificarchives.com This direct enzymatic inhibition is considered a major mechanism by which nicotinic acid can reduce hepatic steatosis in animal models. scientificarchives.com Studies in human hepatoblastoma cells have also shown that nicotinic acid can directly inhibit DGAT2 activity without altering its expression. nih.govscientificarchives.com

Laropiprant Component: Molecular Targets and Intracellular Signaling

Prostaglandin (B15479496) D2 Receptor 1 (DP1) as a Primary Molecular Target

Laropiprant (B1674511), also known as MK-0524, is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). ontosight.aincats.io The DP1 receptor is a G-protein coupled receptor activated by PGD2, which is a key mediator of the flushing response often associated with niacin treatment. wikipedia.orgontosight.aieuropa.eu By blocking the DP1 receptor, laropiprant was designed to reduce this flushing side effect. wikipedia.orgontosight.ai

Laropiprant is identified as a potent and selective antagonist for the DP1 receptor. europa.euapexbt.compharmgkb.org It is an indole-based acetic acid derivative. plos.org Research has shown that laropiprant has a high affinity for the DP1 receptor, with Ki values of 0.57 nM. apexbt.commedchemexpress.com While it also interacts with the thromboxane (B8750289) A2 (TP) receptor, its potency is significantly lower, with a Ki of 2.95 nM, making it approximately 190-fold less potent for TP compared to DP1. ncats.iomedchemexpress.comcellagentech.com The selective antagonism of the DP1 receptor is the primary mechanism through which laropiprant was intended to exert its effects. wikipedia.orgeuropa.eu

Table 1: Binding Affinity of Laropiprant for Prostanoid Receptors

Receptor Ki (nM)
DP1 0.57 apexbt.commedchemexpress.com
TP 2.95 medchemexpress.com

Laropiprant functions as a competitive antagonist at the DP1 receptor, meaning it competes with PGD2 for binding. ontosight.ainih.gov This binding prevents PGD2 from activating the receptor and initiating the downstream signaling cascade that leads to vasodilation and flushing. wikipedia.orgnih.gov In functional assays, laropiprant has been shown to inhibit the PGD2-induced accumulation of cAMP in platelets. apexbt.complos.org

Interestingly, further studies have revealed that laropiprant is not just a simple antagonist but also acts as an inverse agonist. plos.orgnih.govresearchgate.net This means that it can reduce the basal or constitutive activity of the DP1 receptor even in the absence of an agonist like PGD2. plos.orgnih.govresearchgate.net Additionally, laropiprant has been shown to act as a pharmacochaperone, promoting the cell surface expression of the DP1 receptor. medchemexpress.comnih.gov

The DP1 receptor is a Gαs-coupled receptor. plos.orgnih.govresearchgate.net Activation of Gαs-coupled receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.org

As an antagonist and inverse agonist of the DP1 receptor, laropiprant inhibits the Gαs-coupled adenylyl cyclase activity that is normally stimulated by PGD2. plos.org By blocking the receptor, laropiprant prevents the activation of the Gαs protein, thereby preventing the stimulation of adenylyl cyclase. ebi.ac.uknih.govnih.gov

The inhibition of adenylyl cyclase activity by laropiprant leads to a decrease in the intracellular concentration of cAMP. apexbt.complos.org In studies using HEK293 cells expressing the DP1 receptor, laropiprant was shown to decrease the basal levels of intracellular cAMP. plos.orgnih.govresearchgate.net This reduction in cAMP levels is a direct consequence of its antagonistic and inverse agonistic effects on the Gαs-coupled DP1 receptor. plos.orgnih.govresearchgate.net The IC50 values for the inhibition of PGD2-induced cAMP accumulation were found to be 0.09 nM in washed platelets and 4.0 nM in platelet-rich plasma. apexbt.complos.org

Table 2: Effect of Laropiprant on cAMP Levels

System Effect IC50 (nM)
Washed Platelets Inhibition of PGD2-induced cAMP accumulation 0.09 apexbt.complos.org
Platelet-Rich Plasma Inhibition of PGD2-induced cAMP accumulation 4.0 apexbt.complos.org
HEK293 cells expressing DP1 Decrease in basal intracellular cAMP Not specified plos.orgnih.govresearchgate.net

While the primary signaling pathway of the DP1 receptor involves Gαs and cAMP, activation of the DP1 receptor can also lead to the mobilization of intracellular calcium in HEK293 cells transfected with the receptor. wikipedia.org This calcium mobilization appears to be independent of the inositol (B14025) trisphosphate signaling pathway. wikipedia.org Laropiprant, by blocking the DP1 receptor, would be expected to inhibit this PGD2-induced calcium mobilization. nih.gov However, one study noted that basal ERK1/2 activation by DP1 was not modulated by laropiprant, suggesting a complexity in the signaling pathways that may not be fully dependent on cAMP or calcium mobilization under all conditions. nih.govresearchgate.net

G-Protein Coupling and Downstream Signal Transduction Pathways

Regulation of ERK1/2 Activation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of intracellular signaling pathways. Research into laropiprant's effect on this pathway has yielded specific insights. In cellular models expressing the DP1 receptor, laropiprant (also known as MK-0524) on its own did not noticeably alter the basal activation of ERK1/2. plos.orgnih.gov However, its role becomes evident when the receptor is stimulated by its natural ligand, PGD2.

In cultured bronchial smooth muscle cells, stimulation with PGD2 leads to the phosphorylation, and thereby activation, of ERK1/2. Pre-treatment with laropiprant was found to abolish this PGD2-induced phosphorylation. nih.gov This indicates that while laropiprant does not interfere with the baseline state of the ERK1/2 pathway, it effectively blocks the activation signal that is specifically transmitted through agonist stimulation of the DP1 receptor.

Interactions with G Protein-Coupled Receptor Kinase 2 (GRK2) and Arrestin 2

The desensitization and internalization of G protein-coupled receptors (GPCRs), such as the DP1 receptor, are critical regulatory processes. Following activation by an agonist like PGD2, these receptors are typically phosphorylated by G protein-coupled receptor kinases (GRKs), which then facilitates the binding of arrestin proteins. This arrestin binding uncouples the receptor from its G protein, halting the primary signal, and targets the receptor for internalization. nih.govnih.govd-nb.info

Specifically for the DP1 receptor, agonist activation mobilizes GRK2 and Arrestin 2 (also known as β-arrestin 1). nih.govwikipedia.org This interaction is a key step in the homologous desensitization of the receptor, limiting the duration of its signaling activity. wikipedia.org Studies on recombinant human DP1 receptors expressed in HEK293 cells have shown that co-expression with GRK2 enhances agonist-induced receptor internalization and significantly reduces DP1 signaling, as measured by cAMP production. nih.gov Similarly, co-expression with arrestin-2 promotes receptor internalization. nih.gov As an antagonist, laropiprant blocks the initial PGD2-induced receptor activation, thereby preventing the subsequent recruitment of GRK2 and Arrestin 2 and interfering with this desensitization and internalization process.

Pharmacochaperone Properties and Receptor Trafficking

Beyond its function as a receptor antagonist, laropiprant exhibits pharmacochaperone properties. nih.govresearchgate.net A significant portion of newly synthesized DP1 receptors can be trapped intracellularly, often in the endoplasmic reticulum, and fail to traffic to the cell surface. nih.govresearchgate.net

Treatment of cells with laropiprant has been shown to promote the translocation of the DP1 receptor from these intracellular compartments to the plasma membrane. nih.govresearchgate.net This results in a time-dependent increase in the density of DP1 receptors on the cell surface, with one study noting a maximum increase of 50% after 24 hours of treatment. nih.govresearchgate.net This effect is in stark contrast to the action of the agonist PGD2, which induces the internalization of approximately 75% of cell surface DP1 receptors over the same time period. nih.gov

The mechanism for this chaperone activity involves stabilizing the receptor in a conformation that favors its transport from the endoplasmic reticulum-Golgi apparatus to the plasma membrane. This is supported by findings that the effect is inhibited by Brefeldin A, a compound that blocks this specific transport pathway. plos.orgnih.gov Furthermore, laropiprant was found to promote the interaction between the DP1 receptor and ANKRD13C, a protein known to have chaperone-like effects on the receptor. nih.gov

DP1-Mediated Biochemical and Cellular Effects (Preclinical Models)

Preclinical studies in various model systems have been instrumental in defining the biochemical and cellular consequences of DP1 receptor antagonism by laropiprant.

Inhibition of Prostaglandin D2-Induced Vasodilation in Model Systems

PGD2 is a potent vasodilator, and its action via the DP1 receptor is a key mechanism underlying certain types of flushing, including that induced by nicotinic acid. europa.eunih.gov The efficacy of laropiprant in blocking this effect has been demonstrated in animal models.

In a mouse model of flushing, administration of PGD2 or a DP1-selective agonist (BW245C) induced significant cutaneous vasodilation. nih.gov Pre-treatment with laropiprant dose-dependently inhibited this vasodilation. nih.govcaymanchem.com At a dose of 4 mg/kg, laropiprant suppressed the nicotinic acid-induced vasodilatory response by 80% in mice, demonstrating its potent antagonism of the DP1-mediated pathway in vivo. caymanchem.com These preclinical findings provided a strong rationale for its use in mitigating flushing in humans.

Table 1: Effect of Laropiprant on Vasodilation in Preclinical Models
Model SystemInducing AgentLaropiprant (MK-0524) EffectReference
Mouse Ear VasculaturePGD2Complete suppression of vasodilation nih.gov
Mouse Ear VasculatureNicotinic AcidDose-dependent inhibition (80% suppression at 4 mg/kg) nih.govcaymanchem.com
Sheep Nasal MucosaPGD2Complete blockage of induced nasal congestion caymanchem.com

Modulation of Airway Reflex Events and Nerve Activation Pathways in Animal Models

PGD2 is recognized as a key mediator in allergic airway inflammation, such as in asthma, where it can contribute to airway hyperresponsiveness (AHR). nih.govresearchgate.net Studies in murine models have explored the role of DP1 antagonism in this context.

In isolated bronchial smooth muscles from naive mice, PGD2 was shown to augment the contraction induced by acetylcholine (B1216132). nih.gov This hyperresponsiveness is a hallmark of AHR. Prolonged incubation with PGD2 shifted the acetylcholine concentration-response curve, indicating increased smooth muscle contractility. This effect was abolished by laropiprant. nih.gov Further investigation showed that PGD2 augments contraction induced by high potassium depolarization, and this effect was significantly inhibited by laropiprant, pointing to a DP1 receptor-mediated mechanism. mdpi.com These findings suggest that by blocking the DP1 receptor, laropiprant can modulate airway smooth muscle contractility and nerve activation pathways involved in airway reflexes in animal models. nih.govmdpi.com

Influence on Platelet Function and Aggregation (in vitro/animal models)

The role of PGD2 in platelet function is primarily inhibitory; its activation of the DP1 receptor on platelets leads to an increase in intracellular cAMP, which in turn inhibits platelet aggregation. plos.orgscienceopen.com As a DP1 antagonist, laropiprant would be expected to counteract this effect.

In vitro studies using human platelets confirmed this mechanism. Laropiprant was shown to prevent the inhibitory effects of PGD2 on platelet aggregation, intracellular calcium flux, P-selectin expression, and the activation of glycoprotein (B1211001) IIb/IIIa. plos.orgnih.govncats.io Essentially, by blocking the DP1 receptor, laropiprant removes the PGD2-mediated "brake" on platelet activation. plos.org

Table 2: In Vitro Effects of Laropiprant on Platelet Function
AssayEffect of PGD2Effect of LaropiprantReference
Platelet AggregationInhibitionAntagonizes PGD2-mediated inhibition plos.orgnih.gov
Intracellular Ca2+ FluxInhibition of agonist-induced fluxReverses PGD2-mediated inhibition plos.orgnih.gov
P-Selectin ExpressionInhibitionAntagonizes PGD2-mediated inhibition plos.orgnih.gov
GPIIb/IIIa ActivationInhibitionAntagonizes PGD2-mediated inhibition plos.orgnih.gov
Thrombus FormationInhibitionAntagonizes PGD2-mediated inhibition plos.orgnih.gov

Non-DP1 Receptor Interactions of Laropiprant

In addition to its primary activity at the DP1 receptor, Laropiprant has been shown to have a weak affinity for the thromboxane A2 (TXA2) receptor, also known as the TP receptor. ncats.ionih.gov However, its potency at the TP receptor is approximately 190-fold less than its potency at the DP1 receptor. jefferson.edunih.gov

Thromboxane A2 is a potent promoter of platelet aggregation. jefferson.edu Therefore, antagonism of the TP receptor would be expected to inhibit platelet aggregation. While Laropiprant does bind to the TP receptor, its significantly lower affinity suggests that this interaction may only be relevant at higher concentrations. ncats.ioscienceopen.com Some in vitro studies have demonstrated that at higher concentrations, Laropiprant can attenuate platelet activation induced by TP receptor stimulation. ncats.ioscienceopen.com However, at therapeutic doses, Laropiprant has not been found to have a clinically significant effect on bleeding time or collagen-induced platelet aggregation, which are measures of platelet function influenced by the TP receptor pathway. europa.eueuropa.eueuropa.eu

Table 2: Research Findings on Laropiprant's Interaction with the TP Receptor

Study TypeFindingImplication
In vitro binding assays Laropiprant is approximately 190-fold less potent at the TP receptor compared to the DP1 receptor. jefferson.edunih.govThe primary pharmacological effect is mediated through DP1 antagonism.
In vitro functional assays At high concentrations (10 µmol/L), Laropiprant can attenuate platelet activation induced by TP receptor stimulation. ncats.ioPotential for anti-platelet effects at supra-therapeutic doses.
Clinical studies Therapeutic doses of Laropiprant had no clinically relevant effect on bleeding time and collagen-induced platelet aggregation. europa.eueuropa.eueuropa.euThe weak TP receptor antagonism is not clinically significant at normal dosages.

Combined Pharmacological and Biochemical Interactions of Nicotinic Acid and Laropiprant Preclinical

Molecular Basis of Complementary Action

The rationale for combining nicotinic acid with laropiprant (B1674511) is rooted in the distinct molecular pathways through which each compound exerts its primary effect. Nicotinic acid favorably alters the lipid profile, while laropiprant is designed to counteract the flushing side effect associated with nicotinic acid use.

Niacin's therapeutic effects on lipids and the side effect of flushing are mediated by separate pathways. d-nb.infobjcardio.co.uk Its primary lipid-modifying actions are not fully understood but are known to involve the inhibition of free fatty acid release from adipose tissue. europa.eu This leads to a reduction in the liver's production of very low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL) cholesterol, triglycerides, and apolipoprotein B. europa.euannualreviews.org Niacin also increases high-density lipoprotein (HDL) cholesterol levels. europa.eunih.gov

In contrast, the flushing effect is primarily caused by the activation of the GPR109A receptor on skin immune cells (Langerhans cells) and keratinocytes, which leads to the synthesis and release of prostaglandins (B1171923), most notably PGD2. d-nb.infoembopress.org PGD2 then binds to DP1 receptors on the smooth muscle cells of dermal capillaries, causing vasodilation and the characteristic flushing and sensation of warmth. embopress.orgwikipedia.org Preclinical and clinical evidence confirms that this PGD2-mediated flushing pathway is independent of niacin's lipid-altering effects. d-nb.infobjcardio.co.uk

Laropiprant is a potent and selective antagonist of the DP1 receptor. europa.euwikipedia.org By blocking this receptor, laropiprant prevents PGD2 from inducing vasodilation in the skin, thereby reducing the intensity and incidence of niacin-induced flushing. nih.govwikipedia.org Crucially, laropiprant does not inhibit the production of prostaglandins. europa.eu

Preclinical and subsequent clinical studies have consistently shown that laropiprant does not interfere with the lipid-modifying efficacy of nicotinic acid. ima.org.ilresearchgate.net The co-administration of laropiprant with extended-release niacin resulted in significant improvements in lipid profiles that were similar to those observed with niacin alone, while significantly reducing flushing symptoms. ima.org.il This demonstrates that selectively targeting the DP1 receptor effectively mitigates the flushing side effect without compromising the primary therapeutic benefits of niacin on lipid metabolism. d-nb.inforesearchgate.net

Distinctness of Niacin's Primary Lipid-Modifying Pathways from PGD2-Mediated Effects

Preclinical Pharmacokinetic Interactions

Understanding the metabolic fate and potential for drug-drug interactions at the enzyme level was a critical component of the preclinical assessment of the nicotinic acid and laropiprant combination.

The primary metabolic pathway for laropiprant is acyl glucuronidation. europa.eueuropa.eu This is a Phase II conjugation reaction that makes the compound more water-soluble for excretion. A smaller portion of laropiprant undergoes Phase I oxidative metabolism. europa.eueuropa.eu In vitro studies and human metabolism data indicate that the acyl glucuronide conjugate is the major circulating metabolite in plasma. europa.euresearchgate.net This metabolite has a significantly reduced affinity for the DP1 receptor (at least 65-fold lower) and is not expected to contribute to the pharmacological activity of laropiprant. europa.eueuropa.eu The oxidative metabolism of laropiprant is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. europa.eueuropa.eu Several UGT isoforms, including UGT1A1, 1A3, 1A9, and 2B7, are involved in the acyl glucuronidation process. europa.eueuropa.eu

Nicotinic acid undergoes extensive first-pass metabolism in the liver through two primary, dose-dependent pathways. europa.eueuropa.eu One pathway involves conjugation with the amino acid glycine (B1666218) to form nicotinuric acid (NUA). europa.eunih.govnih.gov This is a low-affinity, high-capacity pathway. researchgate.net The other major pathway is the amidation pathway, which leads to the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its subsequent metabolites. europa.eunih.gov At therapeutic doses of nicotinic acid, the glycine conjugation pathway is a significant route of metabolism and is not saturated, as evidenced by dose-proportional increases in nicotinuric acid plasma concentrations. europa.eu

In vitro studies were conducted to assess the potential for nicotinic acid and laropiprant to inhibit major drug-metabolizing enzymes.

Nicotinic Acid: In in vitro assays, nicotinic acid and its metabolites did not show inhibitory effects on the activity of several key cytochrome P450 isozymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. europa.eueuropa.euhiv-druginteractions.org Furthermore, no inhibition of UGT1A1-mediated glucuronidation was observed. europa.eueuropa.euhiv-druginteractions.org

Laropiprant: In vitro studies indicated that laropiprant is a mild to moderate inhibitor of UGT2B7. europa.eu It did not show clinically significant inhibition of CYP isozymes 1A2, 2B6, 2C19, 2D6, or 2E1. europa.eu While CYP3A4 is involved in its metabolism, laropiprant is not expected to cause significant interactions with substrates of this enzyme. europa.eu

The following tables summarize the preclinical metabolic and enzyme inhibition findings for nicotinic acid and laropiprant.

Table 1: Preclinical Metabolic Pathways

Compound Primary Metabolic Pathway Secondary Metabolic Pathway Key Metabolites
Nicotinic Acid Glycine Conjugation europa.eunih.gov Amidation to NAD europa.eunih.gov Nicotinuric Acid (NUA) europa.eu

| Laropiprant | Acyl Glucuronidation europa.eueuropa.eu | Oxidative Metabolism (CYP3A4) europa.eueuropa.eu | Acyl glucuronide conjugate europa.eu |

Table 2: In Vitro Enzyme Inhibition Profiles

Enzyme Nicotinic Acid Inhibition Laropiprant Inhibition
CYP1A2 No europa.eueuropa.euhiv-druginteractions.org No europa.eu
CYP2B6 No europa.eueuropa.euhiv-druginteractions.org No europa.eu
CYP2C9 No europa.eueuropa.euhiv-druginteractions.org No significant effect europa.eu
CYP2C19 No europa.eueuropa.euhiv-druginteractions.org No europa.eu
CYP2D6 No europa.eueuropa.euhiv-druginteractions.org No europa.eu
CYP2E1 No europa.eueuropa.euhiv-druginteractions.org No europa.eu
CYP3A4 No europa.eueuropa.euhiv-druginteractions.org No significant effect europa.eu
UGT1A1 No europa.eueuropa.euhiv-druginteractions.org Involved in metabolism europa.eueuropa.eu
UGT2B7 Not specified Mild to moderate inhibitor europa.eu

These preclinical data demonstrated that the metabolic pathways of nicotinic acid and laropiprant are largely distinct and that the potential for significant pharmacokinetic interactions at the level of major metabolizing enzymes is low. This supported the rationale for their combination in a single formulation.

Excretion Mechanisms of Metabolites

Preclinical and clinical studies have elucidated the distinct excretion pathways of nicotinic acid and laropiprant metabolites.

Nicotinic Acid: Following administration, nicotinic acid is primarily eliminated from the body through the kidneys. europa.eueuropa.eu It is extensively metabolized, and these metabolites are then excreted in the urine. europa.eueuropa.euresearchgate.net The main metabolic routes for nicotinic acid involve conjugation with glycine to form nicotinuric acid (NUA) and another pathway leading to the formation of N-methylnicotinamide and N-methyl-2-pyridone-5-carboxamide. The glycine conjugation pathway is a high-capacity, low-affinity process that does not become saturated within the typical therapeutic dose range. europa.eueuropa.eu

Laropiprant: The elimination of laropiprant follows a different course. Its primary route of metabolism is acyl glucuronidation. europa.eueuropa.eu This process, occurring in the liver, converts laropiprant into its acyl glucuronide conjugate. researchgate.netresearchgate.net This major metabolite, along with a smaller amount of products from oxidative metabolism, is then excreted. europa.eueuropa.eu The primary excretion route for laropiprant and its metabolites is through the feces, following secretion into the bile. europa.euresearchgate.net A smaller portion is also excreted in the urine. europa.euresearchgate.net Studies in humans using radiolabeled laropiprant showed that approximately 68% of the dose was recovered in feces and 22% in urine. europa.euresearchgate.net The parent compound found in feces likely represents both unabsorbed drug and the hydrolyzed glucuronide conjugate. europa.euresearchgate.net

Compound Primary Route of Metabolism Primary Route of Excretion Key Metabolites
Nicotinic AcidConjugation (glycine), MethylationRenal (Urine)Nicotinuric acid, N-methylnicotinamide
LaropiprantAcyl Glucuronidation, Oxidative MetabolismFecal (Bile), Renal (Urine)Laropiprant acyl glucuronide

Preclinical Pharmacodynamic Interactions

The combination of nicotinic acid and laropiprant was designed to leverage the lipid-modifying effects of nicotinic acid while mitigating its most common side effect, flushing. This was achieved through specific pharmacodynamic interactions.

A crucial aspect of the combination's preclinical profile is that laropiprant does not interfere with the lipid-lowering effects of nicotinic acid. nih.govima.org.ildovepress.com The mechanisms by which nicotinic acid alters lipid profiles are not fully understood but are thought to involve the inhibition of free fatty acid release from adipose tissue. europa.eueuropa.eu This, in turn, is believed to reduce the liver's production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL). researchgate.net Nicotinic acid also effectively raises high-density lipoprotein (HDL) cholesterol levels. nih.govresearchgate.net

Preclinical and subsequent clinical studies have consistently shown that the co-administration of laropiprant does not alter the effects of niacin on any of the key lipid parameters, including LDL-cholesterol, HDL-cholesterol, and triglycerides. nih.govima.org.ildovepress.com This indicates that laropiprant's mechanism of action is separate from the pathways through which niacin exerts its lipid-modifying benefits.

Lipid Parameter Effect of Niacin Effect of Niacin + Laropiprant
LDL-CholesterolDecreaseDecrease nih.govima.org.il
HDL-CholesterolIncreaseIncrease nih.govima.org.il
TriglyceridesDecreaseDecrease nih.govima.org.il

The primary rationale for including laropiprant in the combination was to counteract the flushing effect induced by nicotinic acid. This flushing is primarily mediated by the release of prostaglandin (B15479496) D2 (PGD2) in the skin. europa.euwikipedia.org Nicotinic acid binds to the GPR109A receptor on Langerhans cells in the skin, triggering the synthesis and release of PGD2. nih.gov PGD2 then acts on the prostaglandin D2 receptor subtype 1 (DP1), causing vasodilation and the characteristic flushing sensation. wikipedia.orgnih.gov

Drug Discovery and Development Science: Preclinical Aspects

Rational Drug Design Principles for Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin, exerts its primary therapeutic effects by activating the G-protein coupled receptor GPR109A (also known as HCA2). mdpi.comresearchgate.net This receptor is found predominantly on adipocytes and immune cells like epidermal Langerhans cells. researchgate.netpsu.edu Activation in adipocytes leads to the inhibition of lipolysis, a key mechanism for its lipid-lowering effects. psu.edu However, activation on Langerhans cells stimulates the release of PGD2, causing vasodilation and the characteristic flushing response. researchgate.netpsu.edu The design of nicotinic acid derivatives, therefore, focused on maximizing GPR109A agonism to retain therapeutic efficacy.

The binding of nicotinic acid and its derivatives to the GPR109A receptor is dependent on several key structural features and interactions with specific amino acid residues within the receptor's binding pocket.

Carboxylate Moiety : A negatively charged carboxylate group is a critical requirement for activity. psu.edu This group forms an essential ionic bond with a positively charged arginine residue (Arg111) located in the third transmembrane helix (TM3) of the receptor. psu.eduresearchgate.net The necessity of this feature is highlighted by the fact that replacing the carboxyl group with an amide results in a loss of activity.

Aromatic System : The aromatic pyridine (B92270) ring of nicotinic acid is also crucial for binding. It is thought to be "sandwiched" within a hydrophobic pocket formed by several amino acid residues. psu.edu These include tryptophan (Trp91) at the junction of TM2 and extracellular loop 1 (ECL1), and phenylalanine (Phe276) or tyrosine (Tyr284) in TM7. psu.eduresearchgate.netsci-hub.se

Hydrogen Bonding : In addition to the primary ionic interaction, a hydrogen-bonding interaction between the heterocyclic ring system of the ligand and a serine residue (Ser178) in ECL2 helps to orient the ligand correctly within the binding site. psu.eduresearchgate.netsci-hub.se

Hydrophobic Environment : The orthosteric binding pocket is characterized by a hydrophobic environment. Cryo-electron microscopy (cryo-EM) structures have confirmed that hydrophobic residues such as Leu83, Leu104, Leu107, Phe180, Phe277, and Leu280 create stabilizing contacts with agonists like niacin and acipimox. biorxiv.org

Mutagenesis studies have confirmed the importance of these residues. Mutations at Arg111, Trp91, Ser178, and Phe276 significantly reduce or abolish nicotinic acid binding and receptor activation. researchgate.net

SAR studies have explored various modifications of the nicotinic acid scaffold to understand how structural changes impact binding affinity and functional activity at the GPR109A receptor.

Propenoic Acid Derivatives : A series of trans-substituted propenoic acids, including fumaric and cinnamic acid derivatives, were synthesized to probe the receptor's binding pocket. researchgate.netnih.gov These studies revealed a preference for a planar trans-propenoic acid pharmacophore with a maximum length of approximately 8 Å. nih.govebi.ac.uksigmaaldrich.com Larger substituents were tolerated if they were oriented out-of-plane. nih.govebi.ac.uksigmaaldrich.com trans-Cinnamic acid was identified as one of the largest planar ligands in the series to retain significant affinity for the receptor, indicating a rather restricted binding pocket. nih.govsigmaaldrich.com

Acylpyrazolone Core : As an alternative to the carboxylic acid, an acylpyrazolone core has been explored as a potential acid mimetic, representing a different scaffold for GPR109A agonism. psu.edu

Pyridine and Pyrazinecarboxylic Acids : Nicotinic acid is the archetypal pyridinecarboxylic acid agonist, showing high affinity for GPR109A. Other small heterocyclic acids, such as 3,5-dimethylpyrazole (B48361) and 3,5-dimethylisoxazole, have also demonstrated potent antilipolytic effects, indicating that different heterocyclic cores can be accommodated. psu.edu

o-Aminobenzoic Acid Structures : High-throughput screening identified GPR109A agonists with an o-aminobenzoic acid structure. Further optimization by adding aryl groups, particularly biphenyl (B1667301) side chains, was explored. To improve pharmacokinetic properties and reduce metabolic degradation, the introduction of aromatic heterocycles into these side chains was investigated.

The table below summarizes the activity of selected nicotinic acid derivatives and related compounds at the GPR109A receptor.

Compound NameChemical ClassKey Structural FeatureActivity Profile
Nicotinic Acid Pyridinecarboxylic AcidCore scaffold with carboxyl groupHigh-affinity GPR109A agonist
Acipimox Pyrazinecarboxylic Acid5-methylpyrazine-2-carboxylic acid structureGPR109A agonist psu.edubiorxiv.org
trans-Cinnamic Acid Propenoic Acid DerivativePhenyl-substituted propenoic acidGPR109A ligand with appreciable affinity nih.govsigmaaldrich.com
Monomethyl fumarate (B1241708) (MMF) Fumaric Acid EsterEster of a dicarboxylic acidGPR109A agonist researchgate.net
3,5-Dimethylpyrazole Pyrazole (B372694) DerivativeHeterocyclic acidPotent antilipolytic effects psu.edu

Due to the initial lack of a high-resolution crystal structure, computational methods were instrumental in understanding the GPR109A receptor and designing novel ligands.

Homology Modeling : The three-dimensional structure of GPR109A was initially predicted using homology modeling. jrespharm.com The crystal structure of another GPCR, such as the human P2Y1 receptor or bovine rhodopsin, was used as a template to build a model of GPR109A's seven-transmembrane helices. jrespharm.comnih.gov These models were validated using tools like PROCHECK and ProSA-Web to ensure stereochemical quality and were crucial for subsequent docking studies. jrespharm.com

Molecular Docking : Docking simulations were used to screen libraries of compounds and predict their binding poses within the modeled GPR109A binding pocket. jrespharm.com These studies helped in identifying novel heterocyclic compounds with potentially high binding affinity. For instance, docking of nicotinic acid derivatives confirmed the key interactions with residues like Arg111. jrespharm.com

Molecular Dynamics (MD) Simulations : MD simulations were employed to analyze the stability of the receptor-ligand complex over time. jrespharm.com By examining the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers could assess the stability of potential lead compounds within the binding site, providing deeper insight into their interaction dynamics. jrespharm.com

Cryo-EM Structures : More recently, the determination of cryo-EM structures of GPR109A in complex with various agonists (including niacin, acipimox, and others) has provided high-resolution insights, largely validating the earlier computational models. biorxiv.orgresearchgate.net These structures have revealed the precise molecular framework of ligand recognition and receptor activation, offering a robust foundation for future structure-guided drug discovery. biorxiv.orgresearchgate.net

Structure-Activity Relationships (SAR) for Modulating Specific Biological Activities

Rational Drug Design Principles for Laropiprant (B1674511) and DP1 Antagonists

Laropiprant (MK-0524) was designed as a potent and selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1). nih.govapexbt.com PGD2, acting through the DP1 receptor, is the primary mediator of the flushing response caused by nicotinic acid. nih.gov The DP1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP, resulting in vasodilation. pnas.orgnih.gov The design strategy for laropiprant focused on creating a molecule that could effectively block this interaction without affecting other prostanoid receptors.

The design of DP1 antagonists like laropiprant is based on creating molecules that can occupy the receptor's binding pocket and prevent the binding of the endogenous ligand, PGD2.

Core Scaffold : Laropiprant is built upon an indole (B1671886) acetic acid scaffold. nih.gov This class of compounds, including azaindole derivatives, has been a fertile ground for the discovery of potent DP1 antagonists. researchgate.net

Acidic Moiety : Like many prostanoid receptor ligands, a carboxylic acid group is a common feature, as it often mimics the carboxylate of the natural prostaglandin ligands. This feature is present in laropiprant.

Hydrophobic and Aromatic Interactions : High-resolution cryo-EM structures of the DP1 receptor show that its binding pocket is comprised of three distinct subpockets that accommodate ligands. pnas.org Antagonists must possess appropriate hydrophobic and aromatic substituents to make favorable contacts within these pockets to achieve high-affinity binding.

Selectivity : To minimize off-target effects, high selectivity for the DP1 receptor over other prostanoid receptors, especially the DP2 (CRTH2) receptor, is critical. apexbt.comguidetopharmacology.org Laropiprant demonstrates high selectivity, with a Ki value of 0.57 nM for DP1 versus 0.75 µM for DP2. apexbt.com

The development of potent DP1 antagonists from the indole class involved extensive SAR studies to optimize affinity, selectivity, and pharmacokinetic properties.

Indole Core Substitution : Modifications at various positions of the indole ring are critical for activity. In the development of related antagonists, substitutions on the indole nitrogen (N1) with aryl groups were explored to modulate biological activity. researchgate.net

Acetic Acid Side Chain : The nature of the substituent alpha to the carboxylic acid can influence potency. Studies on α-substituted indole-3-carboxylic acid derivatives have been conducted to explore their antagonistic properties. frontiersin.org

Aryl Substituents : The addition of substituted aryl groups, often linked via a sulfonyl or other group, is a key feature of many potent antagonists. In a series of pyrazole acetic acid derivatives (structurally related to indole acetic acids), ortho-sulfonyl benzyl (B1604629) substituents were found to be a potent series. researchgate.net

Azaindole Scaffolds : Replacing the indole core with an azaindole (a pyridine ring fused to a pyrrole (B145914) ring) led to the discovery of another distinct series of potent and selective DP1 antagonists. researchgate.net This demonstrates that bioisosteric replacement of the core scaffold is a viable strategy in ligand design.

The table below summarizes key compounds and their relevance in the development of DP1 antagonists.

Compound NameChemical ClassKey Structural FeatureActivity Profile
Laropiprant (MK-0524) Indolyl Carboxylic AcidIndole acetic acid with chloro and sulfonyl-phenyl substituentsPotent and selective DP1 receptor antagonist apexbt.comresearchgate.net
BW-A868C Prostanoid AnalogueProstanoid-like structureSelective DP1 receptor antagonist guidetopharmacology.org
ONO-AE3-237 Non-prostanoidNon-prostanoid structureSelective DP1 receptor antagonist guidetopharmacology.org
Indole-2-carboxylic acid Indole DerivativeBasic indole scaffold with a carboxylic acidCompetitive antagonist at NMDA receptors, but a foundational structure for other antagonists nih.gov

Pharmacophore Development and Lead Optimization

The development of Tredaptive was a combination of utilizing a well-established compound, nicotinic acid, and designing a novel selective antagonist, laropiprant, to counteract nicotinic acid's primary undesirable side effect. The pharmacophore development and lead optimization process was therefore centered on the discovery of laropiprant.

The primary goal was to create a potent and selective antagonist for the prostaglandin D2 receptor 1 (DP1), which had been identified through genetic and pharmacological studies in animal models as the key mediator of nicotinic acid-induced flushing. europa.eu The lead optimization process involves modifying a hit compound to improve its potency, selectivity, and pharmacokinetic (ADME) properties. bienta.net

The process for a compound like laropiprant typically involves:

Ligand-based or Structure-based Design : Identifying the key chemical features (pharmacophore) required for binding to the DP1 receptor. This includes defining the spatial arrangement of hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features necessary for antagonist activity. researchgate.net

Virtual Screening & Library Design : Using the pharmacophore model to search large databases of virtual compounds to identify novel scaffolds. bienta.net This is followed by the design of focused libraries of compounds for synthesis and testing.

Synthesis and In Vitro Screening : Promising candidates are synthesized and tested in biochemical and cell-based assays to determine their binding affinity and functional activity at the DP1 receptor. bienta.net

Lead Optimization : The lead compounds undergo iterative cycles of chemical modification to enhance desired characteristics such as potency at the DP1 receptor and selectivity over other prostanoid receptors, like the thromboxane (B8750289) A₂ receptor. bienta.netnih.gov Simultaneously, ADME properties are profiled to ensure the compound has suitable characteristics for in vivo studies. bienta.net

This structured approach led to the identification of laropiprant as a potent and selective DP1 antagonist suitable for co-formulation with nicotinic acid. europa.euualberta.ca

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies are crucial for understanding how a substance is processed by an organism, which helps in selecting appropriate animal models for toxicology studies and predicting human pharmacokinetics. medicilon.comsrce.hrpatsnap.com

Species-Specific Metabolic Pathways in Animal Models

Metabolism of drug components can vary significantly between species, affecting toxicology and efficacy outcomes. patsnap.comdefinigen.combioivt.com

Nicotinic Acid: The metabolism of nicotinic acid and its amide form, nicotinamide (B372718), shows considerable variation among rodent species. nih.gov In mammals, NAD can be synthesized from dietary tryptophan via the kynurenine (B1673888) pathway, a process whose efficiency varies between species. nih.govmdpi.com

In mice , when a pharmacological dose of nicotinamide was administered, the primary urinary metabolite was nicotinamide N-oxide (79.7%). nih.gov

In guinea pigs and hamsters , administration of nicotinamide resulted in significant amounts of deamidated metabolites, nicotinic acid and nicotinuric acid. These metabolites accounted for over 75% of the total in both species. nih.gov

In rats , nicotinic acid can be used to mitigate the toxicity of certain compounds by providing a NAMPT-independent pathway to NAD. researchgate.net

In cattle , dietary nicotinic acid can alter rumen fermentation and microbiota. animbiosci.org

Laropiprant: Laropiprant is eliminated primarily through metabolism. The main route is acyl glucuronidation, with a smaller contribution from oxidative metabolism. europa.eu The resulting glucuronide conjugate is then excreted in feces (via bile) and urine. europa.eu Preclinical studies are designed to ensure that animal models are exposed to all major human metabolites. srce.hr Laropiprant was shown to cross the placenta in both rats and rabbits. europa.eueuropa.eu

Enzyme Systems Involved in Biotransformation

Biotransformation is the process of chemical modification of compounds, primarily by enzymes, to make them more water-soluble for excretion. nih.govslideshare.netderangedphysiology.com This typically occurs in two phases. slideshare.net

Nicotinic Acid: Nicotinic acid undergoes extensive first-pass metabolism via two main pathways. europa.eu

Conjugation Pathway : Nicotinic acid is conjugated with glycine (B1666218) to form nicotinuric acid. wikipedia.org

Amidation/NAD Pathway : Nicotinic acid is converted to nicotinamide adenine (B156593) dinucleotide (NAD). The nicotinamide formed from this pathway is then further metabolized, primarily to N-methylnicotinamide (MNA) and N-methyl-2-pyridone-5-carboxamide (2PY). europa.euwikipedia.org

In vitro studies have shown that nicotinic acid can inhibit certain cytochrome P450 (CYP) enzymes, a key family of Phase I metabolizing enzymes. wikipedia.orgresearchgate.netnih.gov Specifically, at therapeutic concentrations, it has been shown to inhibit CYP2D6. researchgate.net However, other in vitro studies suggest it does not inhibit CYP1A2, CYP2C9, CYP2E1, or CYP3A4. europa.eu

Laropiprant: The biotransformation of laropiprant involves both Phase I and Phase II enzyme systems.

Phase I (Oxidation) : The oxidative metabolism of laropiprant is primarily catalyzed by the CYP3A4 isozyme. europa.eupsychdb.com

Phase II (Conjugation) : The major metabolic pathway, acyl glucuronidation, is catalyzed by several UDP-glucuronosyltransferase (UGT) isoforms, specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7 . europa.eu

Table 2: Enzyme Systems in the Biotransformation of this compound Components

ComponentPrimary Pathway(s)Key Enzyme(s) InvolvedReference
Nicotinic Acid Conjugation, Amidation/NAD formationGlycine conjugation, NAD synthesis pathway wikipedia.org, europa.eu
Laropiprant Acyl glucuronidation, OxidationUGT1A1, UGT1A3, UGT1A9, UGT2B7 (Glucuronidation); CYP3A4 (Oxidation) europa.eu

Omics Approaches in Preclinical Research

Pharmacogenomics: Genetic Polymorphisms Influencing Receptor Expression or Activity in Model Systems

Pharmacogenomics studies how genetic variations affect drug response, including the function of drug targets like receptors. mdpi.com

Nicotinic Acid Receptor (HCAR2): The primary target for nicotinic acid's therapeutic and flushing effects is the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A). nih.govresearchgate.net Animal models have been crucial in understanding its function. In mice homozygous for a targeted mutation that inactivates the Hcar2 gene, the typical reduction in plasma free fatty acids and triglycerides in response to nicotinic acid was impaired, demonstrating the receptor's key role. jax.org Studies have identified coding variants in the human HCAR2 gene, such as rs7314976 (p.R311C) and rs2454727 (p.M317I). researchgate.netnih.gov While these specific polymorphisms did not appear to affect the main lipid-modifying effects (LDL-C, HDL-C, TG) in human trials, one variant was associated with the magnitude of lipoprotein(a) reduction. nih.gov Such findings in human studies often guide the development and investigation of corresponding model systems. nih.gov

Laropiprant Receptor (PTGDR): Laropiprant is an antagonist of the prostaglandin D2 receptor 1 (PTGDR). europa.eu This receptor is involved in inflammatory responses. mdpi.com Genetic polymorphisms in the PTGDR gene have been linked to conditions like asthma. nih.govplos.org

Promoter polymorphisms, such as -549C>T, -441T>C, and -197T>C, have been found to affect PTGDR expression. mdpi.com

In vitro model systems using lung epithelial cells transfected with different PTGDR promoter haplotypes (combinations of polymorphisms) showed significant differences in basal gene expression and in response to treatment with corticosteroids. plos.org For example, cells with the TCCT haplotype showed the lowest basal promoter activity and mRNA expression levels. plos.org

Studies in human subjects have suggested that polymorphisms like PTGDR -441T/C may be associated with responsiveness to certain anti-asthmatic drugs, highlighting the functional impact of these genetic variants. frontiersin.orgmdpi.com These human findings provide a basis for investigating similar genetic influences in preclinical model systems.

Pharmacometabolomics: Identification of Metabolic Signatures in Preclinical Models

Pharmacometabolomics studies in preclinical models have been instrumental in characterizing the metabolic fate and impact of this compound's components, nicotinic acid and laropiprant. These investigations identify distinct metabolic signatures associated with the administration of the compounds, providing insights into their biochemical pathways.

In preclinical rat models, the metabolism of pharmacological doses of nicotinic acid has been extensively studied. These studies reveal that the disposition of nicotinic acid is nonlinear, partly due to the saturation of its primary conjugation pathways. nih.gov The major metabolite identified depends on the dosing regimen. In rats fed a diet with excess nicotinic acid, the primary catabolite found in urine was nicotinuric acid (NuA), a conjugate of nicotinic acid and glycine. nih.gov However, under different conditions, other metabolites become prominent, including N(1)-methylnicotinamide (MNA), N(1)-methyl-2-pyridone-5-carboxamide (2-Py), and N(1)-methyl-4-pyridone-3-carboxamide (4-Py). nih.gov Studies have also shown that the tryptophan-nicotinamide pathway is a key metabolic route influenced by related compounds. qmul.ac.uk The liver is capable of synthesizing niacin from the amino acid tryptophan, a process that can be tracked through metabolomic analysis. hmdb.ca

For laropiprant (MK-0524), in vitro studies using liver microsomes from preclinical species (rat, dog, monkey) and humans identified glucuronidation as the principal metabolic pathway. ncats.ioresearchgate.net The primary metabolite is an acyl glucuronic acid conjugate of the parent compound, demonstrating that this is the main route of elimination with oxidative metabolism playing a minor role. researchgate.net

The following table summarizes key metabolic signatures identified in preclinical models.

CompoundPreclinical ModelKey Metabolites / Metabolic Pathways IdentifiedReference
Nicotinic AcidRatMajor catabolite is Nicotinuric Acid (NuA) with excess dosing. Other metabolites include N(1)-methylnicotinamide (MNA), 2-Py, and 4-Py. nih.govnih.gov
Nicotinic AcidRatMetabolism involves the Tryptophan-Nicotinamide pathway. qmul.ac.uk
Laropiprant (MK-0524)Rat, Dog, Monkey Liver MicrosomesThe major metabolic pathway is glucuronidation, forming an acyl glucuronide conjugate (M2). Oxidative metabolism is a minor pathway. ncats.ioresearchgate.net

Pharmacoproteomics: Analysis of Protein Expression Changes in Model Systems

Pharmacoproteomics aims to identify and quantify changes in the proteome of a biological system in response to a drug. While comprehensive, global pharmacoproteomic analyses for this compound in preclinical models are not widely available in published literature, studies have identified effects on the expression and activity of specific, functionally important proteins. These targeted analyses provide crucial information about the compound's mechanism of action at the protein level.

Nicotinic acid is known to modulate several key proteins involved in lipid metabolism. It inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is a critical enzyme in the synthesis of triglycerides. nih.govnih.govwikipedia.org This inhibition is a key mechanism for its lipid-lowering effects. Furthermore, nicotinic acid has been shown to downregulate the expression of the hepatocyte ATP synthase β-chain, a receptor that facilitates the uptake and catabolism of HDL, thereby increasing the plasma half-life of HDL-C. nih.gov

Laropiprant's primary mechanism is the selective antagonism of the prostaglandin D2 receptor subtype 1 (DP1). ncats.io In addition to its high affinity for the DP1 receptor, laropiprant also interacts with the thromboxane A2 receptor (TP), albeit with much lower potency. ncats.ioplos.org At high concentrations in vitro, laropiprant can inhibit platelet activation mediated by TP and E-type prostanoid (EP)-3 receptors. plos.org

The table below details the key protein targets modulated by this compound's components in model systems.

CompoundProtein TargetEffectFunctional ConsequenceReference
Nicotinic AcidDiacylglycerol O-acyltransferase 2 (DGAT2)Inhibition / Decreased ExpressionReduced hepatic triglyceride synthesis. nih.govnih.govwikipedia.org
Nicotinic AcidHepatocyte ATP synthase β-chainDownregulationReduced hepatic uptake and catabolism of HDL, increasing HDL-C levels. nih.gov
LaropiprantProstaglandin D2 Receptor 1 (DP1)AntagonismBlocks PGD2-mediated effects, such as vasodilation (flushing). ncats.io
LaropiprantThromboxane A2 Receptor (TP)Antagonism (low potency)Inhibition of TP-mediated platelet activation at high concentrations. plos.org

Transcriptomics: Gene Expression Analysis in Response to Compound Activity

Transcriptomics provides a snapshot of the gene expression profile of a cell or tissue, revealing how a compound alters cellular function at the genetic level. Preclinical studies using various animal models have demonstrated that nicotinic acid, alone and in combination with laropiprant, significantly alters the expression of genes central to lipid metabolism and cellular signaling. nih.govoup.comoup.comnih.gov

In a human ApoB/cholesteryl ester transfer protein (CETP) double transgenic mouse model, the extended-release niacin/laropiprant combination was found to modulate genes involved in reverse cholesterol transport. ahajournals.orgahajournals.org In the intestine, the treatment increased the expression of ABCA1, a key transporter for cholesterol efflux, while decreasing the expression of P2Y13 and ACAT2. ahajournals.orgahajournals.org In the liver of these mice, the compound reduced the expression of the human CETP gene, as well as P2Y13 and ABCG1. ahajournals.orgahajournals.org

Studies on nicotinic acid alone in other preclinical models have shown consistent effects on genes controlling lipid synthesis and metabolism. For instance, in obese dogs, nicotinic acid treatment decreased the hepatic expression of diacylglycerol O-acyltransferase 2 (DGAT2). nih.gov In mice, it reduced the hepatic expression of proliferator-activated receptor γ (PPARγ) coactivator (PGC)-1β and apolipoprotein C3 (APOC3). nih.gov

The following table summarizes significant gene expression changes observed in preclinical models in response to treatment with this compound's components.

CompoundPreclinical ModelTissueGeneChange in ExpressionReference
Niacin/LaropiprantHuman ApoB/CETP double transgenic mouseIntestineABCA1Increased ahajournals.orgahajournals.org
Niacin/LaropiprantHuman ApoB/CETP double transgenic mouseIntestineP2Y13Decreased ahajournals.orgahajournals.org
Niacin/LaropiprantHuman ApoB/CETP double transgenic mouseIntestineACAT2Decreased ahajournals.orgahajournals.org
Niacin/LaropiprantHuman ApoB/CETP double transgenic mouseLiverHuman CETPDecreased ahajournals.orgahajournals.org
Niacin/LaropiprantHuman ApoB/CETP double transgenic mouseLiverP2Y13Decreased ahajournals.orgahajournals.org
Niacin/LaropiprantHuman ApoB/CETP double transgenic mouseLiverABCG1Decreased ahajournals.orgahajournals.org
Nicotinic AcidObese DogLiverDGAT2Decreased nih.gov
Nicotinic AcidMouseLiverPGC-1βDecreased nih.gov
Nicotinic AcidMouseLiverAPOC3Decreased nih.gov

Systems Biology Integration for Comprehensive Mechanistic Understanding

A systems biology approach integrates data from various "-omics" platforms—such as metabolomics, proteomics, and transcriptomics—to construct a comprehensive model of a drug's mechanism of action. nih.gov For this compound, while a single, all-encompassing systems biology study in a preclinical model has not been published, the available data from separate studies can be integrated to build a more complete mechanistic picture.

This integrated view connects the dots from gene expression to protein function and finally to metabolic output. For example, transcriptomic data shows that nicotinic acid reduces the expression of the DGAT2 gene in the liver. nih.gov This finding at the gene level is complemented by pharmacoproteomic evidence demonstrating the direct inhibition of the DGAT2 enzyme. nih.gov The functional consequence of this gene and protein modulation is a change in the metabolic profile, specifically a reduction in triglyceride synthesis, which is a primary therapeutic goal of nicotinic acid.

Similarly, the transcriptomic finding that the niacin/laropiprant combination increases intestinal ABCA1 gene expression and decreases hepatic CETP gene expression provides a genetic basis for the observed proteomic and metabolic effects. ahajournals.orgahajournals.org Increased ABCA1 protein would enhance cholesterol efflux, while decreased CETP protein activity reduces the transfer of cholesteryl esters from HDL to other lipoproteins. Together, these integrated actions lead to the ultimate metabolic outcome of increased HDL-C levels. A study using a systems biology technique on microarray data from a mouse model identified key hub genes and related pathways, such as circadian rhythm and ubiquitin-mediated proteolysis, that are affected by nicotinic acid, further illustrating the power of this integrated approach. amegroups.cnresearchgate.net

By weaving together these different layers of biological information, a systems biology perspective provides a robust, multi-faceted understanding of how this compound's components work, moving beyond a single target or pathway to a network-level view of the compound's activity.

Advanced Mechanistic Investigations and Future Research Directions

Novel GPR109A Agonists and Their Preclinical Evaluation

Niacin exerts many of its effects, including the desirable lipid modifications and the undesirable flushing, through the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2 or HCA2). nih.govnih.govnih.gov This receptor is highly expressed in adipocytes and immune cells, including neutrophils, mast cells, keratinocytes, and monocytes/macrophages. nih.govnih.govoup.comfrontiersin.org Activation of GPR109A in adipocytes leads to reduced lipolysis and a decrease in the release of free fatty acids, which in turn reduces hepatic triglyceride synthesis and VLDL production. nih.govnih.gov In immune cells, GPR109A activation triggers signaling cascades involving phospholipase A2 and the production of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), which are key mediators of the flushing response. nih.govfrontiersin.orgplos.org

Given the central role of GPR109A, research has focused on identifying novel agonists that can selectively activate the beneficial pathways (e.g., lipid modification, anti-inflammatory effects) while minimizing the activation of flushing-related pathways. Preclinical studies have evaluated various GPR109A agonists. For instance, R-β-hydroxybutyric acid (BHB), an endogenous ligand of GPR109A, and other synthetic agonists have been investigated for their potential therapeutic effects, including in neurological contexts like Alzheimer's and Parkinson's disease, where GPR109A activation has shown neuroprotective and anti-inflammatory properties. mdpi.complos.orgnih.gov

Studies in preclinical models, such as GPR109A knockout mice, have been crucial in dissecting the receptor-dependent and independent effects of niacin. These models have demonstrated that while some effects of niacin, like the decrease in free fatty acids and increase in adiponectin secretion, are GPR109A dependent, others, such as protection against abdominal aortic aneurysm formation, may involve GPR109A-independent mechanisms, potentially related to NAD+/nicotinamide (B372718) pathways. oup.comphysiology.org

Novel synthetic GPR109A agonists with improved profiles are under investigation. Some compounds have been designed to exhibit biased agonism, aiming to selectively activate G-protein signaling pathways associated with beneficial effects while reducing β-arrestin recruitment, which is implicated in the flushing response. biorxiv.org Preclinical evaluation of such agonists involves assessing their binding affinity and functional activity at GPR109A in cell-based assays, as well as evaluating their lipid-modifying and anti-inflammatory effects in animal models, often comparing their efficacy and side effect profiles to niacin. biorxiv.orgacs.orgdrugbank.com

Table 1: Examples of GPR109A Agonists in Preclinical/Clinical Investigation

Compound NameType of AgonistKey Findings in Preclinical/Clinical Studies (Examples)PubChem CID (if applicable)
Niacin (Nicotinic Acid)Full AgonistLipid modification (lowers LDL-C, TG; raises HDL-C), induces flushing via GPR109A. nih.govnih.govnih.gov Anti-inflammatory effects. oup.complos.orgnih.gov938
R-β-hydroxybutyric acidEndogenous AgonistNeuroprotective and anti-inflammatory effects via GPR109A. mdpi.complos.orgnih.gov439506
MK-1903Potent, Selective GPR109A AgonistLowered free fatty acids in humans in Phase 1. acs.orgdrugbank.com Weak effect on serum lipids compared to niacin in Phase 2. acs.orgdrugbank.com10216733
GSK256073GPR109A AgonistShowed specificity for GPR109A and reduced flushing in preclinical studies. biorxiv.orgNot readily available
MK6892GPR109A AgonistExhibited higher efficacy in G-protein response compared to niacin in vitro. biorxiv.orgNot readily available

Exploring Additional Molecular Targets and Off-Target Effects of Laropiprant (B1674511) and Niacin

Laropiprant was developed as a selective antagonist of the prostaglandin D2 receptor 1 (DP1) to specifically counter niacin-induced flushing. nih.govnih.gov However, studies have indicated that laropiprant can also bind to the thromboxane (B8750289) A2 receptor (TP receptor), albeit with lower potency (approximately 190-fold less potent at TP compared with DP1). nih.govjefferson.edu While therapeutic doses of laropiprant in combination with niacin did not show clinically significant effects on platelet aggregation or bleeding times in initial studies, the potential for off-target effects on platelet function via TP receptor antagonism at higher concentrations or in specific patient populations warrants consideration in advanced mechanistic studies. nih.govplos.orgjefferson.edu Some in vitro data suggest that at higher concentrations, laropiprant might attenuate TP- and EP3-mediated platelet activation, potentially having beneficial effects on platelet function. plos.org

Niacin's effects extend beyond GPR109A activation. It is involved in NAD+ metabolism as a precursor, and this pathway may contribute to some of its observed benefits, such as protection against abdominal aortic aneurysms, independently of GPR109A. oup.com Niacin also influences hepatic lipid metabolism by inhibiting diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis, and by decreasing the surface expression of hepatic ATP synthase β-chain, which affects HDL catabolism. d-nb.infodrugbank.com Furthermore, niacin has been shown to increase the redox potential in arterial endothelial cells, influencing redox-sensitive genes. d-nb.info

Advanced research continues to explore the full spectrum of molecular interactions for both compounds, including their effects on other G protein-coupled receptors, enzymes, and transporters, to comprehensively understand their mechanisms and identify potential sources of variability in patient response or unexpected outcomes.

Investigating Compound Interactions with Cellular Microenvironments and Signaling Crosstalk

The cellular microenvironment significantly influences the activity and effects of niacin and laropiprant. The distribution and expression levels of GPR109A and DP1 receptors vary across different cell types and tissues, contributing to the diverse effects observed. For instance, GPR109A expression in adipocytes mediates the lipid-lowering effects, while its expression in dermal Langerhans cells and other immune cells is crucial for the flushing response. nih.govnih.govnih.gov

Investigating the crosstalk between GPR109A signaling and other cellular pathways is an active area of research. In immune cells, GPR109A activation can synergize with other receptors, leading to increased intracellular calcium concentrations and the activation of phospholipases, which are critical for prostaglandin production. nih.govnih.gov Studies are exploring how niacin's interaction with GPR109A on immune cells influences inflammatory responses and the release of cytokines and chemokines, which can impact the local tissue microenvironment, particularly in the vasculature and adipose tissue. oup.comfrontiersin.orgplos.org

Laropiprant's interaction with DP1 receptors in the skin microenvironment directly counteracts the vasodilatory effects of PGD2 released upon niacin administration. nih.govnih.gov However, the impact of DP1 antagonism on other cellular processes or in different tissue microenvironments is also being examined.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Advanced in vitro and ex vivo models are indispensable tools for dissecting the molecular mechanisms of niacin and laropiprant and evaluating novel agonists. These models allow for controlled environments to study specific cellular responses and molecular interactions that are difficult to isolate in vivo.

Cell lines expressing GPR109A or DP1 receptors are widely used to characterize the binding affinity and functional activity of compounds, including measuring changes in intracellular cAMP levels or calcium flux upon receptor activation or inhibition. biorxiv.org Primary cell cultures, such as isolated adipocytes, keratinocytes, mast cells, monocytes, and macrophages, provide more physiologically relevant systems to study the effects of niacin and laropiprant on lipid metabolism, prostaglandin production, and inflammatory signaling. nih.govnih.govfrontiersin.orgphysiology.org

Ex vivo models, such as studies using human whole blood or isolated vessels, are employed to investigate the effects of these compounds on platelet function and vascular reactivity. plos.orgjefferson.edu These models can help assess the direct effects of niacin and laropiprant, as well as the consequences of modulating prostaglandin pathways, on key physiological processes relevant to cardiovascular health. plos.org

Advanced models, such as 3D cell cultures, co-culture systems mimicking tissue microenvironments (e.g., adipocytes and immune cells, endothelial cells and immune cells), and organ-on-a-chip technologies, are being developed to better recapitulate the complexity of in vivo conditions and provide more predictive data for preclinical evaluation. researchgate.net These models can facilitate the study of cellular crosstalk, the influence of the extracellular matrix, and the formation of concentration gradients, offering a more comprehensive understanding of how Tredaptive components interact within biological systems.

Application of Artificial Intelligence and Machine Learning in Predicting Molecular Interactions and Preclinical Efficacy

Artificial intelligence (AI) and machine learning (ML) approaches are increasingly being applied in drug discovery and development to predict molecular interactions, identify potential off-target effects, and forecast preclinical efficacy. These computational methods can analyze large datasets of chemical structures, biological activities, and genomic information to generate predictive models.

In the context of this compound components, AI/ML could be used to:

Predict the binding affinity and activity of novel GPR109A agonists or DP1 antagonists based on their chemical structures.

Identify potential off-target interactions of niacin and laropiprant with a wide range of proteins and receptors, helping to anticipate potential side effects or novel therapeutic opportunities.

Model the complex signaling networks activated by niacin and how they are modulated by laropiprant, providing insights into the interplay between different pathways.

Predict the response of different cell types or tissues to compound exposure based on their molecular profiles, aiding in the selection of appropriate in vitro and ex vivo models.

Analyze data from preclinical studies to build predictive models of efficacy and safety in animal models, potentially reducing the need for extensive in vivo testing.

While specific published examples of AI/ML being applied directly to predict the molecular interactions or preclinical efficacy of this compound components were not extensively highlighted in the search results, the broader application of these technologies in drug discovery, including for cardiovascular diseases and lipid metabolism, is well-established. medrxiv.orgmdpi.comdrugbank.com Future research in this area could leverage AI/ML to accelerate the identification and characterization of novel compounds targeting GPR109A or DP1 and to gain deeper insights into the complex biological effects of niacin and laropiprant.

Elucidation of Long-Term Molecular Adaptive Responses to Compound Exposure in Model Systems

Long-term exposure to pharmacological agents can induce adaptive responses at the molecular and cellular levels, which may alter the initial effects of the compounds. Investigating these long-term adaptive responses in model systems is crucial for understanding the sustained effects and potential limitations of therapies like this compound.

In the case of niacin, chronic exposure can lead to changes in GPR109A expression or desensitization in certain cell types, potentially influencing the magnitude or duration of its effects. nih.gov Studies in model systems can help elucidate the mechanisms underlying such desensitization, including receptor internalization, phosphorylation, or changes in downstream signaling components.

Furthermore, long-term niacin treatment has been associated with changes in various metabolic pathways and gene expression profiles in different tissues, including adipose tissue and the liver. nih.govd-nb.infocdnsciencepub.com These adaptive responses can influence lipid metabolism, inflammation, and other processes relevant to cardiovascular health. For example, prolonged niacin treatment in a hyperlipidemic mouse model resulted in the upregulation of polyunsaturated fatty acid biosynthesis pathways in adipose tissue, leading to increased levels of anti-inflammatory lipids. cdnsciencepub.com

The impact of long-term laropiprant exposure on DP1 receptor function and expression, as well as potential adaptive changes in prostaglandin signaling pathways, also warrants investigation in model systems. While laropiprant was designed to acutely block PGD2-mediated flushing, understanding any long-term cellular adaptations to DP1 antagonism could provide insights into sustained tolerability and potential effects beyond flushing mitigation.

Model systems, ranging from long-term cell culture experiments to chronic administration studies in animal models, are essential for characterizing these adaptive responses, identifying the underlying molecular mechanisms, and determining their functional consequences on cellular behavior and tissue function. This knowledge can inform the optimization of dosing strategies and the development of new therapeutic approaches that account for potential long-term adaptations to compound exposure.

Q & A

Q. How to ensure transparency when publishing negative results from this compound studies?

  • Methodological Answer : Pre-register studies on ClinicalTrials.gov , including null hypotheses. Use the EQUATOR Network’s reporting standards (e.g., CONSORT for RCTs). Archive de-identified data in repositories like Dryad for independent re-analysis .

Tables: Key Considerations

Aspect Basic Research Advanced Research
Study Design RCTs with primary endpoints Adaptive designs, Bayesian methods
Data Analysis Descriptive statistics, t-tests Multivariate modeling, sensitivity analyses
Replication Protocol standardization Prospective meta-analyses
Ethics Informed consent, DMCs Dynamic consent, data sharing

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.